molecular formula C12H8BrNS B13113362 1-bromo-10H-phenothiazine

1-bromo-10H-phenothiazine

Cat. No.: B13113362
M. Wt: 278.17 g/mol
InChI Key: SHBFKQWDAUMRON-UHFFFAOYSA-N
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Description

1-Bromo-10H-phenothiazine (CAS 31609-96-8) is a brominated derivative of the versatile phenothiazine scaffold, serving as a critical synthetic intermediate for researchers in medicinal chemistry and materials science. The phenothiazine core is a privileged structure in drug discovery, most famously as the foundation of first-generation antipsychotic medications . Contemporary research has expanded its potential applications, investigating phenothiazine derivatives for their promising anti-neoplastic properties . Studies have shown that such derivatives can induce cell cycle arrest in cancer cells, such as glioblastoma, and exhibit significant cytotoxicity against liver cancer cell lines, positioning them as leads for novel anticancer agents . Furthermore, the phenothiazine structure is a valuable building block in materials science. It is employed in developing organic photocatalysts for reactions like the oxidative coupling of amines and as a core unit in hole-transport materials for perovskite solar cells due to its electron-rich nature and reversible redox properties . The bromine atom at the 1-position of this compound makes it a versatile building block for further structural elaboration via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to create novel hybrids, extended conjugated systems, and complex molecules for screening and development . This reagent is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H8BrNS

Molecular Weight

278.17 g/mol

IUPAC Name

1-bromo-10H-phenothiazine

InChI

InChI=1S/C12H8BrNS/c13-8-4-3-7-11-12(8)14-9-5-1-2-6-10(9)15-11/h1-7,14H

InChI Key

SHBFKQWDAUMRON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(S2)C=CC=C3Br

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 1 Bromo 10h Phenothiazine

Direct Bromination Approaches for Regioselective Functionalization of 10H-Phenothiazine

Direct bromination of the 10H-phenothiazine core is a common strategy to introduce bromine substituents. The regioselectivity of this reaction is highly dependent on the reaction conditions and the brominating agent employed.

Bromination with Bromine in Dichloromethane (B109758)

The direct bromination of 10H-phenothiazine using molecular bromine (Br₂) in a solvent like dichloromethane or acetic acid can lead to the formation of various brominated isomers. The reaction of 10-phenyl-10H-phenothiazine with liquid bromine in the presence of anhydrous sodium acetate (B1210297) in acetic acid and dichloromethane results in the formation of 3,7-dibromo-10-phenyl-10H-phenothiazine with a yield of 74%. google.com Similarly, treating a solution of 10H-phenothiazine in acetic acid with bromine leads to the quantitative formation of 3,7-dibromo-10H-phenothiazine. chemicalbook.com The precise control of stoichiometry and reaction temperature is crucial to selectively obtain the desired monobrominated product at the 1-position, as over-bromination to di- or poly-brominated species is a common side reaction.

N-Bromosuccinimide (NBS) Bromination Protocols

N-Bromosuccinimide (NBS) is a versatile and milder brominating agent for aromatic compounds, often offering better regioselectivity compared to molecular bromine. wikipedia.orgmissouri.edu For electron-rich aromatic systems like phenothiazines, NBS can be employed to achieve controlled bromination. organic-chemistry.org The use of NBS in a solvent like dimethylformamide (DMF) has been shown to favor para-substitution on activated aromatic rings. missouri.edu In the context of phenothiazine (B1677639), careful optimization of the reaction conditions, including the choice of solvent and temperature, is necessary to direct the bromination to the 1-position and minimize the formation of other isomers. For instance, the bromination of 10-phenyl-10H-phenothiazine with NBS in tetrahydrofuran (B95107) (THF) at low temperatures has been reported.

Synthesis via Organometallic Intermediates

Organometallic chemistry provides powerful tools for the regioselective synthesis of halogenated phenothiazines, overcoming some of the selectivity issues associated with direct electrophilic bromination.

Lithiation of Phenothiazine and Subsequent Halogenation at the 1-Position

Directed ortho-lithiation is a powerful technique for the functionalization of specific positions on an aromatic ring. ias.ac.in While direct lithiation of 10H-phenothiazine itself can be complicated by the acidic N-H proton, N-protected phenothiazines can be selectively lithiated. The lithiation of dithieno rsc.orgthiazines, which are structurally related to phenothiazines, at the α-positions allows for subsequent functionalization. mdpi.comresearchgate.net A similar strategy could be envisioned for N-protected phenothiazines, where deprotonation at the 1-position followed by quenching with an electrophilic bromine source would yield 1-bromo-10H-phenothiazine. However, the direct deprotonation of unprotected cyclic amines can be challenging. nih.gov

Halogen–Metal Exchange Reactions for Derivatization

Halogen-metal exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org This reaction is particularly useful for preparing organolithium compounds from organobromides. wikipedia.org Bromophenothiazines can serve as precursors in halogen-metal exchange reactions to generate lithiated phenothiazine intermediates. cardiff.ac.uk These intermediates can then be reacted with various electrophiles to introduce a wide range of functional groups. For example, a one-pot bromine-lithium exchange-borylation-Suzuki coupling sequence has been utilized for the synthesis of functionalized oligophenothiazines. cardiff.ac.uk This approach allows for the conversion of a bromo-substituent into other functionalities, highlighting the utility of brominated phenothiazines as versatile synthetic intermediates. A protocol using a combination of i-PrMgCl and n-BuLi has been developed for selective bromine-metal exchange on bromoheterocycles, even in the presence of acidic protons. nih.gov

Advanced Coupling Reactions for Further Functionalization of Brominated Phenothiazines

The bromine atom in this compound serves as a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures.

Table 1: Overview of Advanced Coupling Reactions for Brominated Phenothiazines

Coupling Reaction Catalyst/Reagents Description Reference
Suzuki-Miyaura Coupling Pd catalyst, boronic acids/esters Forms new carbon-carbon bonds by coupling the bromophenothiazine with a boronic acid or ester. This method has been used to synthesize (hetero)aryl bridged phenothiazinyl dyads and triads. cardiff.ac.uk
Buchwald-Hartwig Amination Pd catalyst, amines Forms carbon-nitrogen bonds, allowing for the introduction of various amine functionalities. diva-portal.org
Sonogashira Coupling Pd/Cu catalyst, terminal alkynes Creates carbon-carbon triple bonds, useful for extending the conjugation of the phenothiazine system.
Stille Coupling Pd catalyst, organostannanes Forms carbon-carbon bonds with organotin compounds. cardiff.ac.uk

These coupling reactions have been instrumental in the synthesis of a diverse range of phenothiazine derivatives. For instance, Suzuki-Miyaura coupling of bromophenothiazines has been employed in the synthesis of phenothiazinyl acid derivatives and functionalized oligophenothiazines. cardiff.ac.ukthieme-connect.com Similarly, Buchwald-Hartwig amination has been utilized for the amination of aryl halides, including phenothiazine derivatives. diva-portal.org The choice of coupling reaction and reaction partners allows for the fine-tuning of the electronic and photophysical properties of the resulting phenothiazine-based materials. cardiff.ac.uk

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
10H-phenothiazine
Bromine
Dichloromethane
N-Bromosuccinimide (NBS)
10-phenyl-10H-phenothiazine
Tetrahydrofuran (THF)
i-PrMgCl
n-BuLi
3,7-dibromo-10-phenyl-10H-phenothiazine
Acetic acid
3,7-dibromo-10H-phenothiazine
Dimethylformamide (DMF)
Anhydrous sodium acetate
10-methylphenothiazine
3-bromo-10-methylphenothiazine
3,7-dibromo-10-methylphenothiazine
sec-BuLi

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions provide efficient pathways to introduce aryl, alkynyl, and amino groups, significantly expanding the chemical space accessible from this precursor.

The Suzuki-Miyaura coupling reaction is a widely employed method for the formation of biaryl structures. In the context of this compound, this reaction facilitates the introduction of various aryl and heteroaryl substituents at the 1-position. A typical procedure involves the reaction of this compound with an appropriate boronic acid in the presence of a palladium catalyst and a base.

For instance, the coupling of a bromoarylaldehyde with phenylboronic acid can be achieved using tetrakis(triphenylphosphine)palladium(0) as the catalyst and cesium carbonate as the base in a 1,4-dioxane/water solvent system. uni-muenchen.de This general approach allows for the synthesis of a diverse range of 1-aryl-10H-phenothiazine derivatives.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Reactant 1 Reactant 2 Catalyst Base Solvent Reference
BromoarylaldehydePhenylboronic acidPd(PPh₃)₄Cs₂CO₃1,4-Dioxane/Water uni-muenchen.de

This table is interactive and can be sorted by clicking on the column headers.

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction has been applied to this compound to introduce alkynyl moieties. The reaction of this compound with a terminal alkyne is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. In some cases, additives like lithium chloride may be necessary to facilitate the reaction, particularly when dealing with less reactive substrates. uni-muenchen.de This method has been used to synthesize arylacetylenes from the corresponding bromo-phenothiazine precursor. uni-muenchen.de

The introduction of nitrogen-based substituents at the 1-position of the phenothiazine core can be achieved through palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann-type reactions. The Buchwald-Hartwig amination of this compound with various amines, in the presence of a palladium catalyst and a suitable ligand such as Xantphos, offers an efficient route to 1-amino-10H-phenothiazine derivatives. uni-muenchen.de

Comparatively, copper-mediated Ullmann-type cross-coupling reactions, for example with phenylboronic acid, have been reported to result in slower and less complete conversions. uni-muenchen.de The palladium-catalyzed approach often provides higher efficiency and yield for the synthesis of diarylamines from this compound. uni-muenchen.de

Oxidative Coupling Reactions for Extended Phenothiazine Conjugation

While not directly starting from this compound, oxidative coupling reactions represent a strategy to create larger, conjugated systems involving the phenothiazine core. These reactions typically involve the oxidation of phenothiazine itself to form dimeric or oligomeric structures. This approach is relevant as it provides an alternative route to extended phenothiazine systems that could potentially be further functionalized.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and functional materials to reduce environmental impact.

Microwave-assisted synthesis has emerged as a valuable tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and improved purity of products. While specific examples detailing the microwave-assisted synthesis or derivatization of this compound are not extensively documented in the provided search results, the general applicability of this technology to palladium-catalyzed coupling reactions suggests its potential for the rapid and efficient synthesis of 1-substituted phenothiazine derivatives. The use of microwave irradiation can enhance the efficiency of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, contributing to more sustainable synthetic protocols.

Ultrasound-Assisted Synthesis

The application of ultrasonic irradiation in organic synthesis, a field known as sonochemistry, has emerged as a powerful tool for accelerating reactions, increasing yields, and often enabling milder reaction conditions compared to conventional heating methods. researchgate.netekb.eg The underlying principle of sonochemistry lies in acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with extremely high temperatures and pressures. ekb.eg This energy input can significantly enhance the reactivity of chemical species.

In the context of phenothiazine chemistry, ultrasound has been successfully employed to synthesize a variety of derivatives. researchgate.netresearchgate.net For instance, the condensation reaction of 10-alkyl-10H-phenothiazine-3-carbaldehyde with different heterocyclic acetohydrazides to form N′-((10-alkyl-10H-phenothiazin-3-yl)methylene)benzohydrazides has been shown to benefit from ultrasonic irradiation. researchgate.net Studies have demonstrated that conducting these reactions under sonication leads to a general improvement in both reaction rates and yields when compared to classical synthetic approaches. researchgate.net

A study on the synthesis of (N-arylamino)phenothiazinium dyes, which are structurally related to phenothiazines, utilized a sonochemical protocol. This approach was designed for more efficient energy usage in the preparation of these complex dye molecules. nih.gov

Table 1: Comparison of Ultrasound-Assisted vs. Conventional Synthesis for Phenothiazine Derivatives

ProductMethodReaction TimeYield (%)Reference
N′-((10-alkyl-10H-phenothiazin-3-yl)methylene)benzohydrazidesUltrasoundShorterHigher researchgate.net
N′-((10-alkyl-10H-phenothiazin-3-yl)methylene)benzohydrazidesConventionalLongerLower researchgate.net
Phenothiazine-incorporated xanthene and 1,4-dihydropyridine (B1200194) derivativesUltrasoundNot specifiedNot specified researchgate.net
Phenothiazine-incorporated xanthene and 1,4-dihydropyridine derivativesRefluxNot specifiedNot specified researchgate.net

Nanoparticle-Mediated Synthesis

The use of nanoparticles as catalysts in organic synthesis has garnered significant attention due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity and selectivity compared to their bulk counterparts. researchgate.netscielo.br In the realm of phenothiazine synthesis, various nanoparticle-based catalytic systems have been explored to facilitate the construction of the core heterocyclic structure and its derivatives.

While specific literature detailing the nanoparticle-mediated synthesis of this compound is scarce, the synthesis of related phenothiazine and phenoselenazine (a selenium analog of phenothiazine) structures has been successfully achieved using nanocatalysts. researchgate.netscielo.br For example, a method for the synthesis of phenothiazines via a domino iron-catalyzed C-S/C-N cross-coupling reaction has been developed, which addresses some of the limitations of traditional palladium and copper catalysts. researchgate.net Although this study does not explicitly use nanoparticles, it highlights the move towards more sustainable and efficient metal-based catalysis.

More directly, copper oxide (CuO) nanoparticles have been employed as a robust catalyst for the synthesis of phenoselenazines. scielo.br This was achieved through a double cross-coupling reaction of bis-aniline-diselenide and 1,2-dihalobenzenes under microwave irradiation. scielo.br The use of nanocatalysts in this context suggests a promising avenue for the synthesis of sulfur-containing analogs like phenothiazines.

Furthermore, a broader review of synthetic techniques for phenothiazine compounds acknowledges nanoparticle-mediated synthesis as a key method that has expanded the diversity and potential applications of this class of compounds. researchgate.net These approaches often provide advantages in terms of catalyst recyclability and milder reaction conditions.

Table 2: Examples of Nanoparticle-Mediated Synthesis of Related Heterocycles

ProductCatalystKey FeaturesReference
Phenoselenazine DerivativesCuO NanoparticlesMicrowave-assisted, double cross-coupling scielo.br
Phenothiazine Derivatives (General)Not SpecifiedAcknowledged as a key synthetic technique researchgate.net

Advanced Spectroscopic Characterization and Structural Analysis of 1 Bromo 10h Phenothiazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, offering precise insights into the chemical environment of individual atoms. For 1-bromo-10H-phenothiazine, NMR is used to confirm the position of the bromine substituent and to understand the molecule's conformation in solution.

¹H and ¹³C NMR Spectroscopy

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the number and type of hydrogen and carbon atoms in the molecule. The introduction of an electronegative bromine atom at the C1 position causes predictable changes in the chemical shifts of nearby nuclei compared to the parent phenothiazine (B1677639).

In related brominated phenothiazines, the bromine atom is known to induce a deshielding effect, causing a downfield shift for adjacent aromatic protons in the ¹H NMR spectrum. For this compound, the protons on the brominated ring would be expected to resonate at a lower field than those on the unsubstituted ring. The N-H proton of the phenothiazine core typically appears as a broad singlet.

The ¹³C NMR spectrum provides information on the carbon framework. The carbon atom directly bonded to the bromine (C-1) would show a significant shift, and the other carbons in the brominated ring would also be affected.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: Specific experimental data for this compound is not widely available. The table below is based on general principles and data from related phenothiazine compounds.)

AtomExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
C1-Expected to be shifted by Br substitution
C2Aromatic region (6.8 - 7.5)Aromatic region (115 - 145)
C3Aromatic region (6.8 - 7.5)Aromatic region (115 - 145)
C4Aromatic region (6.8 - 7.5)Aromatic region (115 - 145)
C4a-Aromatic region (115 - 145)
C5a-Aromatic region (115 - 145)
C6Aromatic region (6.8 - 7.5)Aromatic region (115 - 145)
C7Aromatic region (6.8 - 7.5)Aromatic region (115 - 145)
C8Aromatic region (6.8 - 7.5)Aromatic region (115 - 145)
C9Aromatic region (6.8 - 7.5)Aromatic region (115 - 145)
C9a-Aromatic region (115 - 145)
N10-HBroad singlet (can vary)-

Two-Dimensional (2D) NMR Techniques (COSY, HMBC, HSQC, ROESY) for Connectivity and Conformation

To unambiguously assign the proton and carbon signals and to determine the molecule's three-dimensional structure, a variety of 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the connectivity of the protons within each aromatic ring of the phenothiazine core.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, allowing for the definitive assignment of a proton signal to its corresponding carbon. magritek.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for identifying the quaternary carbons (those without attached protons) and for confirming the placement of the bromine atom by observing long-range correlations from protons to the carbon atoms of the brominated ring. magritek.com

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment detects protons that are close to each other in space, regardless of whether they are connected through bonds. ROESY is particularly useful for determining the conformation and stereochemistry of the molecule, such as the folding of the phenothiazine tricycle and the spatial relationship between the protons of the two different aromatic rings.

NMR Studies for Molecular Interactions and Conformational Dynamics

NMR spectroscopy is a powerful tool for studying dynamic processes and intermolecular interactions. copernicus.org NMR signal shapes can provide site-specific information on structural dynamics occurring on a millisecond timescale. copernicus.org

For this compound, NMR can be used to study its aggregation behavior in solution by monitoring changes in chemical shifts or line broadening upon changes in concentration. Furthermore, NMR techniques like saturation transfer difference (STD) and 2D NOESY can be used to study its interaction with larger molecules, such as proteins or polymers, by identifying the specific protons of the phenothiazine derivative that are in close contact with the macromolecule. mdpi.com

Conformational dynamics, such as the butterfly-like flapping motion of the phenothiazine ring system, can also be investigated. mdpi.com Variable temperature (VT) NMR studies can reveal the energy barriers for this conformational exchange. copernicus.org If the exchange is slow on the NMR timescale, distinct signals for different conformers may be observed. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Each type of bond and functional group has a characteristic absorption frequency. For the parent phenothiazine molecule, the N-H stretching vibration is observed around 3340 cm⁻¹, while symmetric C-S-C and C-N-C stretching modes are found near 1080 cm⁻¹ and 1243 cm⁻¹, respectively. researchgate.net The introduction of the bromine atom would be most clearly evidenced by a C-Br stretching vibration. In aromatic bromo-compounds, this C-Br stretch typically appears in the 650-395 cm⁻¹ region of the spectrum. researchgate.net

Table 2: Characteristic FT-IR Absorption Bands for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Functional Group
N-H Stretch~3340Amine
Aromatic C-H Stretch3000 - 3100Aromatic Ring
Aromatic C=C Stretch1450 - 1600Aromatic Ring
C-N-C Stretch~1240Thiazine (B8601807) Ring
C-S-C Stretch~1080Thiazine Ring
C-Br Stretch395 - 650Bromo-substituent

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering laser light off the molecule and analyzing the energy shifts in the scattered photons, which correspond to the molecule's vibrational modes. While FT-IR is more sensitive to polar bonds (like N-H and C=O), Raman spectroscopy is often better for analyzing non-polar, symmetric bonds, such as the C-S-C and C=C bonds within the aromatic rings. A complete structural analysis would utilize both techniques to obtain a full vibrational profile of this compound. The C-Br stretching vibration is also typically active in the Raman spectrum. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry serves as a cornerstone for the molecular weight determination and structural elucidation of this compound. Through various MS techniques, detailed information about its isotopic composition and fragmentation behavior can be obtained.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound. Unlike standard mass spectrometry, HRMS provides the exact mass of the parent ion, which allows for the determination of its elemental composition with high confidence. nih.gov The theoretical exact mass of this compound (C₁₂H₈BrNS) is calculated to be 276.9561 Da. nih.gov HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap (OT) mass analyzers, can measure this mass with high precision, differentiating it from other isobaric compounds that may have the same nominal mass but different elemental formulas. nih.gov

The presence of bromine and sulfur atoms gives this compound a distinct isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance, resulting in two prominent peaks in the mass spectrum separated by approximately 2 m/z units (M and M+2). Sulfur's isotopes (³²S, ³³S, ³⁴S) further contribute to this unique isotopic signature. Analysis of this pattern by HRMS confirms the presence and number of these heteroatoms in the molecule.

While specific fragmentation data for this compound is not extensively published, analysis of related phenothiazine structures suggests that fragmentation would likely involve the loss of the bromine atom, followed by the characteristic fragmentation of the phenothiazine core. researchgate.netnist.gov

Table 1: HRMS Data for this compound

PropertyValue
Molecular FormulaC₁₂H₈BrNS
Molecular Weight (Nominal)278 g/mol nih.gov
Exact Mass (Monoisotopic)276.9561 Da nih.gov
Key Isotopic Peaks[M]+, [M+2]+

LC-MS/MS for Electrochemical Oxidation Product Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an indispensable technique for identifying the products formed during the electrochemical oxidation of this compound. nih.govscilit.com The phenothiazine nucleus is known to be susceptible to oxidation, primarily at the sulfur atom. researchgate.netmdpi.com Electrochemical methods can be used to mimic these metabolic oxidation reactions in a controlled environment. nih.govmdpi.com

When this compound is subjected to electrochemical oxidation, the primary product expected is the corresponding sulfoxide. nih.govmdpi.com This occurs through a one-electron oxidation process that forms a radical cation, which can then be further oxidized. mdpi.com LC-MS/MS allows for the separation of the parent compound from its oxidation products via liquid chromatography. The separated components are then introduced into the mass spectrometer, where they are ionized and fragmented.

By comparing the mass-to-charge ratio (m/z) and fragmentation patterns of the products with the parent compound, the identity of the metabolites can be confirmed. For instance, the formation of this compound-S-oxide would result in a mass increase of 16 Da (due to the addition of an oxygen atom). Further oxidation can lead to the formation of the corresponding sulfone, with a mass increase of 32 Da. mdpi.com LC-MS/MS provides the sensitivity and specificity needed to detect and characterize these products even at low concentrations. nih.govscilit.com

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides profound insights into the electronic structure and photophysical behavior of this compound. The absorption and emission of light are directly related to the electronic transitions within the molecule.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

The UV-Vis absorption spectrum of phenothiazine derivatives is characterized by distinct electronic transitions. researchgate.netnih.gov Typically, these compounds exhibit two main absorption bands. researchgate.net The band at shorter wavelengths is generally attributed to a π→π* transition, while the band at longer wavelengths is primarily due to an n→π* transition involving the lone-pair electrons of the sulfur and nitrogen atoms. researchgate.netshu.ac.uk

For this compound, the introduction of the bromine atom, an electron-withdrawing group, onto the phenothiazine ring is expected to influence these electronic transitions. This substitution can cause a shift in the absorption maxima to either shorter (hypsochromic or blue shift) or longer (bathochromic or red shift) wavelengths compared to the unsubstituted 10H-phenothiazine. nih.gov The specific effect depends on the position of the substituent and its interaction with the π-system of the molecule. The absorption spectrum provides a fingerprint of the molecule's electronic structure, with the molar absorptivity (ε) indicating the probability of the electronic transition. shu.ac.uk

Table 2: Typical Electronic Transitions for Phenothiazine Derivatives

Transition TypeTypical Wavelength Range (nm)Description
π→π250-265Excitation of an electron from a π bonding orbital to a π antibonding orbital. researchgate.net
n→π300-320Excitation of a non-bonding electron (from S or N) to a π antibonding orbital. researchgate.net

Fluorescence Spectroscopy for Photoluminescence Properties and Quantum Yields

Fluorescence spectroscopy is used to investigate the photoluminescent properties of this compound following its excitation by UV or visible light. The phenothiazine core itself is weakly fluorescent. nih.gov However, the introduction of substituents can significantly alter the fluorescence properties, including the emission wavelength and the fluorescence quantum yield (ΦF). nih.govrsc.org

The fluorescence quantum yield, which is the ratio of photons emitted to photons absorbed, is a key parameter in characterizing the efficiency of the photoluminescence process. For phenothiazine derivatives, ΦF is highly sensitive to the nature of the substituent. nih.gov Electron-withdrawing groups, such as the bromine atom in this compound, can in some cases enhance fluorescence by altering the nature of the lowest excited state and reducing non-radiative decay pathways. nih.gov However, the presence of a heavy atom like bromine can also promote intersystem crossing to the triplet state, potentially quenching fluorescence. researchgate.net The study of fluorescence provides valuable information on the de-excitation pathways of the excited state. nih.gov

Table 3: Effect of Substituents on Fluorescence Quantum Yield (ΦF) of Phenothiazine Derivatives in Cyclohexane

CompoundSubstituentFluorescence Quantum Yield (ΦF)
Phenothiazine (PTZ)None<1% nih.gov
3-Nitrophenothiazine-NO₂ (strong electron-withdrawing)100% nih.gov
PTZ-OMe-OMe (electron-donating)Weak emission nih.gov

Analysis of Solvatochromic Properties and Environmental Effects

Solvatochromism describes the change in the color of a substance, and thus its absorption or emission spectra, when it is dissolved in different solvents. rsc.org Phenothiazine derivatives often exhibit positive solvatochromism, particularly in their fluorescence spectra. rsc.orgresearchgate.net This means that the emission maximum shifts to a longer wavelength (a red shift) as the polarity of the solvent increases.

This phenomenon is attributed to the stabilization of the excited state, which is often more polar than the ground state, by polar solvent molecules. researchgate.net For this compound, the intramolecular charge transfer (ICT) character of the excited state would be influenced by the surrounding solvent environment. In polar solvents, the dipole-dipole interactions between the solvent and the excited solute molecule lower the energy of the excited state, leading to a red-shifted emission. rsc.org Studying the solvatochromic behavior of this compound across a range of solvents with varying polarities can provide valuable information about the change in dipole moment upon excitation and the nature of the excited state. rsc.orgchemrxiv.org

Table 4: Example of Solvatochromic Shift in a Phenothiazine Derivative

SolventPolarityEmission Maximum (λem)
HexaneLowBlue-shifted
ChloroformMediumIntermediate
DMSOHighRed-shifted researchgate.net

Investigation of Thermally Activated Delayed Fluorescence (TADF) and Room-Temperature Phosphorescence (RTP)

Thermally Activated Delayed Fluorescence (TADF) and Room-Temperature Phosphorescence (RTP) are critical photophysical phenomena for the development of next-generation organic light-emitting diodes (OLEDs) and sensors. The general phenothiazine scaffold is known to be a promising component in the design of TADF materials due to its strong electron-donating nature, which can be paired with an acceptor moiety to achieve a small singlet-triplet energy gap (ΔEST), a key requirement for efficient TADF.

However, a thorough review of published scientific literature reveals no specific studies investigating the TADF or RTP properties of this compound. Research in this area has focused on other substituted phenothiazine derivatives, often in more complex molecular structures designed to optimize photophysical properties. Therefore, no experimental data on the fluorescence lifetime, phosphorescence, or the singlet-triplet energy splitting for this compound can be provided.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Cation Species Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an essential technique for studying species with unpaired electrons, such as radical cations. The oxidation of the phenothiazine core produces a stable radical cation, and EPR spectroscopy provides invaluable information about the electronic structure and the delocalization of the unpaired electron across the molecule.

Studies on the parent 10H-phenothiazine and various N-substituted derivatives have shown that their radical cations can be readily generated and characterized by EPR. acs.orgresearchgate.netrsc.org These studies provide insights into the g-values and hyperfine coupling constants, which are influenced by the substituents on the phenothiazine ring.

Nevertheless, no published EPR studies have been found that specifically focus on the radical cation of this compound. Consequently, there is no available data regarding its specific g-tensor values, hyperfine coupling constants with the nitrogen, hydrogen, or bromine nuclei, or the spin density distribution within the radical cation.

X-ray Crystallography and Single Crystal Studies for Solid-State Molecular Architecture

X-ray crystallography on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule and how these molecules pack in the solid state. This information is fundamental to understanding a compound's physical properties and for rational molecular design. Key parameters obtained from such studies include bond lengths, bond angles, torsion angles (which define the characteristic "butterfly" conformation of the phenothiazine ring), and intermolecular interactions.

While crystal structures for numerous phenothiazine derivatives have been reported, a search of crystallographic databases and the scientific literature, including a doctoral thesis that reports its synthesis, did not yield a single-crystal X-ray structure for this compound. uni-muenchen.de Therefore, definitive experimental data on its solid-state conformation, crystal system, space group, and unit cell dimensions are not available.

Electrochemical Behavior and Redox Properties of 1 Bromo 10h Phenothiazine Systems

Cyclic Voltammetry (CV) for Oxidation/Reduction Potentials and Reversibility

Cyclic voltammetry is a fundamental technique to probe the redox behavior of electroactive species. For the parent 10H-phenothiazine, CV typically reveals two successive one-electron oxidation processes. The first oxidation is a reversible process that forms a stable cation radical. The second oxidation, occurring at a higher potential, is often quasi-reversible or irreversible, leading to a dication that may be less stable.

The introduction of a bromine atom at the 1-position of the phenothiazine (B1677639) ring is expected to influence these redox potentials. Bromine is an electron-withdrawing group via induction, which generally makes the molecule more difficult to oxidize. Consequently, the oxidation potentials for 1-bromo-10H-phenothiazine are anticipated to be higher (anodically shifted) compared to the unsubstituted phenothiazine. The reversibility of the first oxidation wave is likely to be maintained, indicating the formation of a relatively stable radical cation.

Table 1: Predicted Cyclic Voltammetry Data for this compound in a Non-aqueous Solvent

ParameterExpected Value RangeComparison with 10H-phenothiazine
First Anodic Peak Potential (Epa1)> 0.6 V vs. Ag/AgClHigher
First Cathodic Peak Potential (Epc1)> 0.5 V vs. Ag/AgClHigher
Second Anodic Peak Potential (Epa2)> 0.9 V vs. Ag/AgClHigher
Peak Separation (ΔEp = Epa1 - Epc1)~60-80 mVSimilar
Peak Current Ratio (ipa/ipc)~1Similar

Note: The exact potential values are dependent on the solvent, electrolyte, and reference electrode used.

Characterization of Electron Transfer Processes and Radical Cation Formation

The electrochemical oxidation of 10H-phenothiazine derivatives proceeds through the removal of an electron from the nitrogen or sulfur atom, leading to the formation of a resonance-stabilized radical cation. For this compound, the initial one-electron oxidation can be represented as:

This compound ⇌ [this compound]•+ + e-

The stability of this radical cation is a crucial aspect of the electrochemical behavior. The phenothiazine core itself is known to form remarkably stable radical cations. The presence of the bromo substituent is not expected to drastically alter this stability, although it will influence the electron density distribution within the radical cation. Spectroelectrochemical techniques, such as UV-Vis or EPR spectroscopy coupled with electrochemistry, would be instrumental in confirming the formation and characterizing the electronic structure of the [this compound]•+ radical cation.

Impact of Bromo-Substitution on Electrochemical Potentials and Stability

The position of the substituent on the phenothiazine ring significantly impacts its electrochemical properties. A bromo-substituent at the 1-position will exert a distinct electronic influence compared to substitutions at other positions like 2, 3, or 10 (the nitrogen atom).

Electrochemical Potentials : As an electron-withdrawing group, the bromine atom at the 1-position will increase the oxidation potential of the phenothiazine core. This is because the withdrawal of electron density makes it more energetically demanding to remove an electron from the molecule. Studies on other monosubstituted phenothiazine derivatives have shown that electron-withdrawing groups consistently shift the first reversible one-electron oxidation to higher potential values. researchgate.net

Bulk Electrolysis for Detailed Electrochemical Oxidation Pathways

Controlled-potential bulk electrolysis is a technique used to exhaustively oxidize or reduce a species in solution, allowing for the identification of reaction products and elucidation of reaction mechanisms. For this compound, bulk electrolysis at a potential slightly positive of the first oxidation wave would lead to the quantitative generation of the [this compound]•+ radical cation. Analysis of the resulting solution by spectroscopic methods (NMR, MS, IR) could confirm the structure of the oxidized product.

Electrolysis at higher potentials, corresponding to the second oxidation wave, would generate the dication. The stability of this species would be a key point of investigation, as dications of phenothiazines are often more reactive and may undergo follow-up chemical reactions, such as dimerization or reaction with solvent molecules.

Energy Level Estimation (HOMO/LUMO) from Electrochemical Data

The oxidation and reduction potentials obtained from cyclic voltammetry can be used to estimate the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the onset of the first oxidation potential, while the LUMO energy can be estimated from the reduction potential.

The following empirical equations are often used:

E_HOMO = - (E_ox^onset + 4.8) eV E_LUMO = - (E_red^onset + 4.8) eV

Where E_ox^onset and E_red^onset are the onset potentials for oxidation and reduction, respectively, versus the ferrocene/ferrocenium (Fc/Fc+) redox couple, and 4.8 eV is the absolute potential of the Fc/Fc+ couple relative to the vacuum level.

Due to the electron-withdrawing nature of the bromine atom, the HOMO level of this compound is expected to be lower (more negative) than that of unsubstituted phenothiazine, reflecting the higher energy required for oxidation. The LUMO level would also be stabilized (lowered in energy).

Table 2: Estimated Energy Levels for this compound

CompoundEstimated HOMO (eV)Estimated LUMO (eV)Estimated Electrochemical Band Gap (eV)
10H-phenothiazine~ -5.1~ -1.9~ 3.2
This compound< -5.1< -1.9~ 3.2

Note: These are estimated values and can vary based on the experimental conditions and the specific empirical formulas used.

Theoretical and Computational Chemistry of 1 Bromo 10h Phenothiazine

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and optimizing the geometry of phenothiazine (B1677639) derivatives. researchgate.netmdpi.com These calculations provide a foundational understanding of the molecule's stability, reactivity, and electronic properties. For phenothiazine compounds, DFT methods are utilized to predict physicochemical properties and reactivity through the analysis of descriptors such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net The geometry of the molecule is optimized to find the most stable conformation, which is crucial for subsequent analyses. scispace.comdoaj.org

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that describes the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital with space to accept electrons, thus acting as an electron acceptor. scispace.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular electrical transport properties and is a measure of electron conductivity. scispace.com A smaller gap generally implies higher reactivity and easier electronic transitions. organicchemistrydata.org

In the context of 1-bromo-10H-phenothiazine and its derivatives, the distribution of electron density in these frontier orbitals can predict the most likely sites for electrophilic and nucleophilic attack. researchgate.netyoutube.com For instance, in related phenothiazine structures, the HOMO is often distributed over the entire carbon-carbon bond, indicating the regions susceptible to electrophilic attacks. researchgate.net The LUMO's energy is directly related to the electron affinity and indicates the molecule's ability to accept an electron. scispace.com

Table 1: Frontier Molecular Orbital (HOMO/LUMO) Data for a Representative Phenothiazine Derivative

ParameterValue (eV)
HOMO Energy-5.50
LUMO Energy-1.80
HOMO-LUMO Gap3.70

Note: The values presented are illustrative for a phenothiazine derivative and may vary for this compound.

The phenothiazine nucleus is characterized by a non-planar, butterfly-like conformation. nih.govmdpi.com This bent geometry is a result of the folding of the two benzene (B151609) rings along the axis connecting the nitrogen and sulfur atoms. nih.gov Computational methods, including DFT, are employed to perform conformational analysis to identify the most stable conformers and to calculate the bending angles within the central thiazine (B8601807) ring. nih.govresearchgate.net For example, in a study of a phosphorylated phenothiazine derivative, DFT calculations using the B3LYP/6-31G(d,p) method indicated a bending angle in the phenothiazine core of 131.17°. nih.gov This deviation from planarity significantly influences the molecule's electronic properties, intermolecular interactions, and ultimately its biological and material science applications. nih.govmdpi.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior and intermolecular interactions of this compound over time. MD simulations can model the movement of atoms and molecules, allowing for the study of conformational changes, solvent effects, and the formation of aggregates. dntb.gov.ua For phenothiazine derivatives, MD simulations have been used to investigate their self-assembling properties, which are driven by noncovalent intermolecular interactions such as π-π stacking. acs.org Understanding these dynamic processes is crucial for applications in materials science and drug design.

Mechanistic Studies through Computational Modeling (e.g., Reaction Pathways, Transition States)

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping out reaction pathways and identifying transition states, researchers can gain a detailed understanding of reaction kinetics and thermodynamics. dntb.gov.ua For instance, computational studies can be used to investigate the mechanisms of synthetic routes to phenothiazine derivatives or to model their interactions with biological targets. researchgate.netnih.gov These studies can help in optimizing reaction conditions and in designing new molecules with desired properties.

Prediction of Spectroscopic and Photophysical Properties

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict the spectroscopic and photophysical properties of molecules like this compound. nih.govrsc.org These calculations can accurately predict absorption and emission spectra, including n-π* and π-π* transitions, which are characteristic of many phenothiazines. nih.govmdpi.com For example, TD-DFT calculations for a phosphorylated phenothiazine derivative indicated that an observed emission band corresponded to the vertical S1→S0 transition. nih.gov Such predictions are invaluable for interpreting experimental spectroscopic data and for designing new molecules with specific photophysical properties, such as those used in organic light-emitting diodes (OLEDs) or as fluorescent probes. researchgate.netmdpi.com

Reaction Mechanisms and Photochemical Studies Involving 1 Bromo 10h Phenothiazine

Photooxidation Mechanisms of Phenothiazine (B1677639) Derivatives

The photooxidation of phenothiazine derivatives can proceed through various pathways, often dictated by the solvent, the presence of oxygen, and the nature of substituents on the phenothiazine ring. A common mechanism involves the formation of a radical cation upon photoexcitation, which can then react with oxygen or other species.

In the presence of oxygen and proton donors, such as carboxylic acids, the photooxidation of N-methylphenothiazine (a close structural analog) is initiated by the formation of a triplet excited state. This triplet state can then undergo electron transfer to molecular oxygen, generating the phenothiazine radical cation and a superoxide (B77818) anion. The zwitterionic persulfoxide intermediate formed can be protonated, facilitating further reaction with another molecule of the phenothiazine derivative. In the absence of strong acids, the reaction is believed to proceed primarily through a singlet oxygen pathway, leading to the formation of the corresponding sulfoxide.

Mechanistic Pathways in Photoredox Catalysis

Phenothiazine derivatives have emerged as potent organic photoredox catalysts, capable of facilitating a variety of chemical transformations upon visible light irradiation. Their utility stems from their strong reducing power in the excited state.

Photoinduced Electron Transfer (PET) Processes

The core of the photoredox catalytic cycle of phenothiazines involves a photoinduced electron transfer (PET) process. Upon absorption of a photon, the phenothiazine catalyst is promoted to an electronically excited state. In this excited state, the molecule can act as a potent electron donor.

A general mechanism for the photoredox-catalyzed reaction, for instance, the nucleophilic addition of methanol (B129727) to an olefin, begins with the photoinduced electron transfer from the excited phenothiazine catalyst to the substrate (olefin). This transfer generates a substrate radical anion, which can then be protonated. Subsequent back-electron transfer from the newly formed radical to the phenothiazine radical cation regenerates the ground-state catalyst and produces a substrate cation, which can then react with the nucleophile (methanol) to yield the final product.

Phenothiazine Derivative Excited State Reduction Potential (E*red vs. SCE)
N-phenylphenothiazine-2.13 V
N-(4-methoxyphenyl)phenothiazine-2.23 V
N-(4-(dimethylamino)phenyl)phenothiazine-2.83 V

This table presents data for N-arylphenothiazine derivatives to illustrate the tunability of excited state reduction potentials. Specific data for 1-bromo-10H-phenothiazine is not currently available in the literature.

Singlet Oxygen Generation and Radical Production

In the presence of molecular oxygen, excited-state phenothiazine derivatives can act as photosensitizers to generate singlet oxygen (¹O₂) through energy transfer from the triplet state of the phenothiazine to ground-state triplet oxygen (³O₂). This process is a key aspect of their photodynamic activity.

The quantum yield of singlet oxygen production is a measure of the efficiency of this process. For various phenothiazine dyes, high quantum yields of singlet oxygen production have been reported, indicating their effectiveness as photosensitizers.

Simultaneously, radical species can be produced through photoinduced electron transfer reactions. As mentioned earlier, the excited phenothiazine can donate an electron to an acceptor, forming the phenothiazine radical cation. In the presence of oxygen, the excited triplet state can also transfer an electron to molecular oxygen to form a superoxide radical anion. The balance between singlet oxygen generation and radical production is influenced by the specific phenothiazine derivative, the solvent, and the presence of other reactants.

Characterization of Transient Species and Reaction Intermediates

The elucidation of photochemical reaction mechanisms relies heavily on the detection and characterization of transient species and reaction intermediates. Techniques such as laser flash photolysis and pulse radiolysis are instrumental in these studies.

Upon photoexcitation, phenothiazine derivatives typically form a short-lived singlet excited state, which can then undergo intersystem crossing to a longer-lived triplet state. This triplet state is a key intermediate in many of their photochemical reactions, including photoredox catalysis and singlet oxygen generation.

Another crucial transient species is the phenothiazine radical cation, formed through photoionization or electron transfer from the excited state. The stability and reactivity of this radical cation are significantly influenced by the substitution pattern on the phenothiazine core. For instance, N-substituted phenothiazinyl radical cations are known to be relatively stable. Electron paramagnetic resonance (EPR) spectroscopy is a powerful tool for the characterization of these radical species.

While specific transient absorption data for this compound is scarce, studies on related compounds provide insights into the expected transient species.

Transient Species Typical Absorption Maxima (nm) Method of Generation
Phenothiazine Triplet State~460, ~520Laser Flash Photolysis
Phenothiazine Radical Cation~520Pulse Radiolysis, Chemical Oxidation
Neutral Phenothiazinyl Radical~590Pulse Radiolysis

This table provides general absorption maxima for transient species of phenothiazine derivatives. The exact positions for this compound may vary.

Photoinduced Radical and Keto-Enol Tautomerism

Recent research has unveiled the potential for photoinduced radical formation to trigger keto-enol tautomerism in specifically designed phenothiazine derivatives. This phenomenon can lead to multi-photoresponsive behavior.

In a study involving a phenothiazine derivative linked by a dicarbonyl bridge, photoirradiation led to the formation of a radical cation. This radical species could then undergo keto-enol tautomerism, a process that involves the migration of a proton and the shifting of a double bond. This tautomerism was found to be crucial for the observed room-temperature phosphorescence and photochromism of the material.

The stability of the radical formed and the equilibrium between the keto and enol forms can be influenced by the electronic properties of the phenothiazine unit. The presence of a bromine atom at the 1-position of 10H-phenothiazine would likely alter the electron density distribution within the molecule, potentially influencing the stability of any photo-induced radical and the propensity for subsequent tautomeric transformations in appropriately designed systems. However, direct experimental evidence for photoinduced keto-enol tautomerism in this compound itself has not been reported.

Advanced Applications of 1 Bromo 10h Phenothiazine in Materials Science and Catalysis

Photocatalysis and Photopolymerization

Visible-Light Driven Organic Transformations

Phenothiazine (B1677639) derivatives are well-established as potent organocatalysts for a variety of visible-light-driven organic transformations. Their ability to absorb light and engage in single-electron transfer (SET) processes allows them to catalyze reactions such as C-H functionalization, halogenation, and cycloadditions under mild conditions. The introduction of a bromine atom at the 1-position of the phenothiazine core is anticipated to modulate its electronic properties, potentially influencing its redox potential and absorption spectrum. While specific studies focusing on 1-bromo-10H-phenothiazine as a photocatalyst are not prominent, the general mechanism for phenothiazine-catalyzed transformations involves the formation of a radical cation upon photoexcitation, which then participates in the catalytic cycle. The electron-withdrawing nature of the bromine atom could enhance the oxidizing power of the excited state, a factor that is critical in the design of photocatalysts for specific transformations.

Photoinitiators for Free Radical and Cationic Polymerization

The phenothiazine structural motif is a cornerstone in the development of photoinitiating systems for both free radical and cationic polymerizations. These systems are crucial in industries ranging from coatings and adhesives to 3D printing. When used in multi-component systems, phenothiazines can act as photosensitizers, absorbing light and transferring energy or electrons to another molecule (like an iodonium (B1229267) salt) to generate the initiating species (radicals or cations).

The performance of a phenothiazine-based photoinitiator is dependent on its photophysical properties. While data for this compound is not specifically detailed, research on halogenated phenothiazines suggests that the bromine substituent would likely alter the absorption wavelength and the efficiency of intersystem crossing, which are key parameters for a photoinitiator. For instance, halogen atoms can promote the formation of the triplet excited state, which often has a longer lifetime and is beneficial for initiating polymerization.

Controlled Polymer Synthesis (e.g., Atom Transfer Radical Polymerization - ATRP)

Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP) has emerged as a powerful metal-free method for synthesizing well-defined polymers. Phenothiazine derivatives have been successfully employed as organic photoredox catalysts in this process. The mechanism involves the excited-state catalyst abstracting a halogen atom from an alkyl halide initiator to generate a carbon-centered radical that initiates polymerization. The catalyst is oxidized to its radical cation state in the process.

The success of O-ATRP depends on the redox potentials of the photocatalyst. The catalyst must be sufficiently reducing in its excited state to activate the initiator. The bromine atom on the this compound scaffold would influence these redox properties. While specific studies on the use of this compound in ATRP are not available, it is a candidate for such applications, with the potential for fine-tuning the catalytic activity through halogen substitution. Research in this area often involves screening a library of derivatives to find the optimal catalyst for a specific monomer and initiator system.

Sensing Applications

Chemosensors for Chemical Detection

Phenothiazine-based molecules are extensively used in the design of fluorescent and colorimetric chemosensors. Their inherent fluorescence and electrochemical activity can be modulated by the presence of specific analytes. The general design of such a sensor involves coupling the phenothiazine core, which acts as a signaling unit, to a receptor unit that selectively binds to the target analyte. This binding event triggers a change in the photophysical properties of the phenothiazine, such as fluorescence quenching or enhancement, or a visible color change.

While there is no specific literature detailing this compound as a chemosensor, it serves as a valuable synthetic intermediate for creating more complex sensor molecules. The bromine atom provides a reactive handle for introducing various receptor groups through cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings). This synthetic versatility allows for the development of tailored sensors for a wide range of targets, from metal ions to biologically relevant anions. For example, a research group could synthesize a novel sensor by coupling a cyanide-binding moiety at the 1-position of the phenothiazine ring via the bromo-substituent.

Supramolecular Chemistry and Self-Assembly

Crystal Engineering and Molecular Packing Motifs

The study of crystal engineering and molecular packing is fundamental to understanding and designing solid-state materials with desired properties. The way molecules arrange themselves in a crystal lattice influences everything from solubility to electronic conductivity. Phenothiazine has a non-planar, butterfly-like conformation, which leads to complex and interesting packing motifs in the solid state, often involving π-π stacking and hydrogen bonding.

The introduction of a bromine atom at the 1-position would significantly influence the intermolecular interactions that govern self-assembly and crystal packing. Specifically, the bromine atom can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic region (the σ-hole) and interacts with a nucleophile like a nitrogen or oxygen atom on an adjacent molecule. This interaction can be a powerful tool in directing the assembly of molecules into specific, predictable supramolecular architectures. Although a detailed crystal structure analysis of this compound is not found in the reviewed literature, its potential to form halogen-bonded networks makes it a compound of interest for crystal engineering and the design of novel solid-state materials.

Self-Assembled Monolayers (SAMs)

Derivatives of this compound are utilized in the formation of self-assembled monolayers (SAMs), which are highly ordered molecular layers that spontaneously form on surfaces. These SAMs serve as crucial interfacial layers in electronic devices, particularly in perovskite solar cells (PSCs).

A novel phenothiazine-based SAM, Br-EPT, was introduced as a hole-selective contact in p-i-n PSCs. researchgate.net The incorporation of an electron-withdrawing bromine atom into the phenothiazine backbone results in an increased band gap by lowering the highest occupied molecular orbital (HOMO) energy level. researchgate.net This tailored molecular design enables an energetically well-aligned interface with the perovskite absorber, which minimizes non-radiative interfacial recombination loss and significantly improves charge extraction and transport. researchgate.net The resulting devices have demonstrated a power conversion efficiency (PCE) of up to 22.44%. researchgate.net

In another study, three phenothiazine-based SAM molecules, including a brominated derivative designated PTzBr, were developed for use in tin perovskite solar cells. rsc.org The PTzBr-based device exhibited the best performance, achieving a PCE of 7.8% with negligible hysteresis. rsc.orgntu.edu.tw This superior performance is attributed to the formation of a uniform and dense monolayer on the substrate, which promotes efficient charge transport. Furthermore, the device showed remarkable long-term storage stability, retaining approximately 80% of its initial efficiency for over 4000 hours without encapsulation. rsc.orgntu.edu.tw

Performance of Brominated Phenothiazine-Based SAMs in Solar Cells

SAM DerivativeDevice TypePower Conversion Efficiency (PCE)Key FindingsReference
Br-EPTp-i-n Perovskite Solar CellUp to 22.44%Bromine atom lowers HOMO level, improving charge extraction and minimizing recombination loss. researchgate.net
PTzBrTin Perovskite Solar Cell7.8%Showed remarkable long-term stability, retaining ~80% efficiency after 4000 hours. rsc.orgntu.edu.tw

Formation of Supramolecular Aggregates and Porous Networks

The rigid, heterocyclic structure of the phenothiazine core is a valuable building block for the creation of porous organic polymers (POPs). While research on this compound specifically is limited in this context, studies on closely related N-phenylphenothiazine (PTH) demonstrate the potential of this chemical family. Porous organic polymers based on PTH have been designed and synthesized to act as purely organic, stable, and reusable visible-light heterogeneous photocatalysts. acs.org The extended π-conjugation and the formation of a polymeric network enhance the material's ability to absorb visible light and accelerate reaction rates. acs.org These PTH-based POPs have shown the ability to catalyze switchable bromoalkylation and cyclopropanation of unactivated terminal alkenes simply by changing the solvent, highlighting their synthetic utility. acs.org

Self-assembly in Optoelectronic Materials

The ability of phenothiazine derivatives to self-assemble is critical to their application in optoelectronic materials. rsc.org The functionalization of the phenothiazine core allows for the tuning of properties such as frontier energy levels and charge carrier mobility. rsc.org

In the context of solar cells, the self-assembly of brominated phenothiazine molecules onto substrates like indium tin oxide (ITO) creates a critical interface layer. rsc.org The phosphonic acid anchoring groups in these molecules form robust bonds with the substrate, leading to a dense and conformal monolayer. researchgate.net This ordered layer facilitates efficient charge transfer between the active perovskite layer and the electrode. The introduction of bromine adjusts the HOMO energy level of the SAM, which is a key factor in optimizing device performance. researchgate.net For instance, the HOMO energy level for the PTzBr SAM was calculated to be -5.46 eV, which was deeper than its non-brominated counterparts, contributing to its superior performance in tin perovskite solar cells.

Electrochemical Properties of Phenothiazine-Based SAMs

CompoundFirst Oxidation Peak (V)Calculated HOMO Energy Level (eV)Reference
PTz2 (non-brominated)+0.87-5.31
PTz (non-brominated)+0.83-5.27
PTzBr (brominated)+1.02-5.46

Applications in 3D Printing Technology and Photocomposites

Phenothiazine derivatives have emerged as high-performance photoinitiators for use in radical photosensitive resins for 3D printing and the synthesis of photocomposites. rsc.orgresearchgate.net These compounds can act as photoredox catalysts, demonstrating outstanding ability to initiate polymerization upon irradiation with near-UV light, such as from a 405 nm LED. rsc.org Their use leads to excellent polymerization rates and high final conversions of the reactive functions in acrylate (B77674) resins. rsc.orgresearchgate.net

A key advantage of using phenothiazine-based systems in 3D printing is the improved depth of cure they provide. rsc.org This allows for the formation of very thick 3D printed polymers and thick glass fiber composites, which is a significant advancement for applications requiring robust, large-scale printed objects. rsc.orgresearchgate.net

Polymerization Inhibition Mechanisms for Acrylic Acid

Phenothiazine (PTZ) is widely used as a highly efficient polymerization inhibitor for acrylic acid and its esters during manufacturing and storage. csnvchem.comresearchgate.nethandom-chem.com Its primary mechanism of action is as a radical-trapping antioxidant (RTA), which inhibits polymerization by reacting with chain-propagating radicals. researchgate.netrsc.org

The decomposition kinetics of PTZ in acrylic acid have been investigated under process conditions. researchgate.net The consumption of PTZ is caused by a combination of thermal decomposition, radical reactions, and oxidation reactions. researchgate.net The contribution of each pathway is temperature-dependent. As the temperature increases from 60 °C to 90 °C, the proportion of PTZ consumption due to radical reactions decreases, while the proportion due to oxidation reactions increases significantly. researchgate.net

Studies show that in the presence of air, the consumption of oxygen and PTZ occurs at a molar ratio that increases with temperature. At 60 °C, the ratio is approximately 2:1 (O₂:PTZ), which rises to 4:1 at 90 °C. researchgate.net This indicates that oxygen is consumed both by the oxidation of PTZ and by direct reaction with primary radicals that are not trapped by the inhibitor. researchgate.net This understanding of the inhibition mechanism allows for the optimization of PTZ stabilization under various process conditions. researchgate.net

Factors in PTZ Consumption as an Acrylic Acid Inhibitor

TemperatureContribution from Radical ReactionsContribution from Oxidation ReactionsMolar Ratio of O₂ to PTZ ConsumptionReference
60 °C68%27%~2:1 researchgate.net
90 °C38%54%~4:1 researchgate.net

Future Research Directions and Emerging Challenges

Development of Novel and Efficient Synthetic Routes for Regioselective Bromination and Derivatization

A primary challenge in working with 1-bromo-10H-phenothiazine is the development of highly efficient and selective synthetic methodologies. Future research must focus on overcoming the limitations of current synthesis protocols.

Regioselective Bromination: Achieving precise control over the position of bromination on the phenothiazine (B1677639) scaffold is critical. While methods for the bromination of aromatic compounds exist, developing protocols that selectively target the C1 position of the 10H-phenothiazine nucleus with high yield and minimal side products is a key objective. mdpi.com Research into advanced catalytic systems and reaction conditions that can overcome the challenges of directing electrophilic substitution on the complex phenothiazine ring is necessary. mdpi.comacs.org The development of regioselective electrophilic aromatic brominations remains a high priority in synthetic chemistry. mdpi.com

Efficient Derivatization: The bromine atom at the C1 position serves as a versatile handle for introducing a wide array of functional groups through cross-coupling reactions. diva-portal.orgacs.org Future synthetic efforts should aim to develop robust and high-yielding derivatization techniques, such as Suzuki, Heck, and Buchwald-Hartwig couplings, tailored specifically for the this compound substrate. diva-portal.org Synthesizing a broad library of derivatives is essential for systematically tuning the compound's properties for various applications. rsc.orgnih.gov

Exploration of Advanced Optoelectronic and Catalytic Applications for this compound

The inherent electronic properties of the phenothiazine core, enhanced by the bromine substituent, suggest significant potential in materials science. elsevierpure.comrsc.orgrsc.org

Optoelectronic Materials: Phenothiazine derivatives are known for their applications in organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and fluorescent sensors. elsevierpure.comrsc.orgrsc.orgresearchgate.net Research indicates that the introduction of a bromine atom can significantly enhance the photoluminescence quantum yield. researchgate.netacs.orgfigshare.com Future work should focus on synthesizing this compound-based materials and evaluating their performance in advanced optoelectronic devices. This includes investigating properties like thermally activated delayed fluorescence (TADF) and room-temperature phosphorescence (RTP), which are crucial for next-generation displays and lighting. researchgate.netrsc.org

Photoredox Catalysis: The electron-rich nature of phenothiazine makes its derivatives effective organic photoredox catalysts for a variety of chemical transformations. rsc.orgscielo.br Studies on compounds like 10-phenylphenothiazine have demonstrated their utility in reactions such as atom transfer radical polymerization (ATRP) and bromo-perfluoroalkylation of olefins. acs.orgrsc.orgscielo.br A key research direction is to explore the photocatalytic activity of this compound itself, investigating how the electronic modifications induced by the C1-bromo substituent affect its catalytic efficiency and potential for enabling novel chemical reactions under visible light irradiation. rsc.org

Deeper Understanding of Structure-Property Relationships through Multi-modal Characterization

A fundamental challenge is to establish clear and predictive relationships between the molecular structure of this compound derivatives and their functional properties. doi.orgif-pan.krakow.pl This requires a comprehensive approach using a variety of advanced characterization techniques.

Spectroscopic and Electrochemical Analysis: Techniques such as UV-vis and photoluminescence spectroscopy, combined with cyclic voltammetry, are essential to probe the optoelectronic properties of new derivatives. researchgate.netacs.org This allows for the determination of key parameters like absorption/emission wavelengths, quantum yields, and redox potentials, which are critical for designing materials for OLEDs and solar cells. elsevierpure.comacs.org

Structural and Morphological Studies: Single-crystal X-ray diffraction provides precise information on the molecular geometry and intermolecular interactions, such as halogen bonding, in the solid state. researchgate.netacs.org Understanding these packing motifs is crucial as they heavily influence the material's bulk properties, including charge carrier mobility and mechanochromic behavior. researchgate.netrsc.org

The following table summarizes the impact of bromine substitution on the photophysical properties of a phenothiazine dye, illustrating the type of data needed to build structure-property relationships.

CompoundSubstituentMax Emission (nm)Quantum Yield (%)
Dye AH55038
Dye BBr56071

Data synthesized from findings where bromine introduction nearly doubled the quantum yield. researchgate.netacs.orgfigshare.com

Advanced Computational Modeling for Predictive Design and Mechanistic Elucidation

Computational chemistry offers a powerful tool to accelerate the discovery and design of new materials based on this compound.

Predictive Design: Quantum chemical calculations, particularly Density Functional Theory (DFT), can be used to predict the electronic and optical properties of yet-to-be-synthesized derivatives. rsc.org This allows for the in silico screening of large numbers of potential candidates, identifying those with the most promising characteristics for specific applications before undertaking resource-intensive laboratory synthesis. nih.govacs.org

Mechanistic Insights: Computational modeling can provide a deeper understanding of reaction mechanisms, such as those involved in photocatalytic cycles or the pathways of electronic transitions responsible for fluorescence and phosphorescence. acs.org This knowledge is invaluable for rationally designing more efficient catalysts and optoelectronic materials. For instance, calculations can elucidate how the bromine atom influences the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby affecting the compound's redox potentials and absorption spectra. rsc.org

Investigation of Bromine Atom's Specific Role in Modulating Electronic and Reactive Properties

The bromine atom is not merely a passive substituent; it plays an active and multifaceted role in defining the character of the molecule. A focused research effort is needed to fully understand and exploit its influence.

Electronic Effects: The heavy atom effect of bromine is known to promote intersystem crossing, which can enhance phosphorescence and influence the efficiency of TADF emitters. Studies have shown that introducing bromine can nearly double the quantum yield of phenothiazine-based dyes by generating favorable molecular orbital interactions. researchgate.netacs.orgfigshare.com Systematically investigating this effect in this compound is crucial for developing efficient light-emitting materials.

Supramolecular Interactions: Bromine atoms are capable of forming halogen bonds, which are specific and directional non-covalent interactions. These interactions can be used to control the self-assembly of molecules in the solid state, influencing crystal packing and, consequently, material properties like charge transport and mechanochromic luminescence. researchgate.netrsc.org

Reactive Handle: As mentioned, the C-Br bond is a key site for post-functionalization. acs.org Exploring the breadth of chemical transformations possible at this position is a significant avenue for future research, enabling the synthesis of complex architectures and conjugated materials derived from the this compound platform.

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